![molecular formula C19H19N3O3 B2617518 1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea CAS No. 2034236-23-0](/img/structure/B2617518.png)
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea
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Overview
Description
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea, commonly known as EFP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells by targeting specific enzymes and signaling pathways.
Mechanism of Action
EFP inhibits the activity of PKC and PI3K by binding to the ATP-binding site of these enzymes. This binding prevents the activation of downstream signaling pathways that are essential for cancer cell growth and survival. EFP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
EFP has been shown to have a selective cytotoxic effect on cancer cells, with minimal toxicity on normal cells. EFP has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. EFP has also been shown to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using EFP in lab experiments is its high potency and selectivity for cancer cells. EFP has been shown to have minimal toxicity on normal cells, making it a promising candidate for cancer treatment. One limitation of using EFP in lab experiments is its relatively short half-life, which may limit its efficacy in vivo.
Future Directions
Future research on EFP could focus on optimizing its pharmacokinetic properties to improve its efficacy in vivo. Studies could also investigate the potential of EFP in combination with other cancer treatments, such as chemotherapy and immunotherapy. Furthermore, studies could investigate the potential of EFP in treating other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, EFP is a promising small molecule inhibitor that has shown potential in cancer treatment. Its selective cytotoxic effect on cancer cells and ability to inhibit specific enzymes and signaling pathways make it a promising candidate for cancer therapy. Future research on EFP could lead to the development of more effective cancer treatments and potential therapies for other diseases.
Synthesis Methods
The synthesis of EFP involves the reaction of 2-ethoxyaniline with 3-(5-furan-3-yl-pyridin-3-yl)-acrylonitrile in the presence of a palladium catalyst. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product, EFP. This synthesis method has been optimized to yield high purity and high yield of EFP.
Scientific Research Applications
EFP has been extensively studied for its potential in cancer treatment. Studies have shown that EFP inhibits the growth of cancer cells in vitro and in vivo by targeting specific enzymes and signaling pathways. EFP has been shown to inhibit the activity of protein kinase C (PKC) and phosphatidylinositol-3-kinase (PI3K), which are known to play a critical role in cancer cell growth and survival.
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[[5-(furan-3-yl)pyridin-3-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-25-18-6-4-3-5-17(18)22-19(23)21-11-14-9-16(12-20-10-14)15-7-8-24-13-15/h3-10,12-13H,2,11H2,1H3,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJZFWUUHJIMND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-((5-(furan-3-yl)pyridin-3-yl)methyl)urea |
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